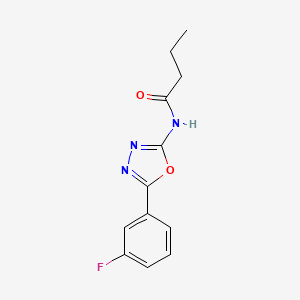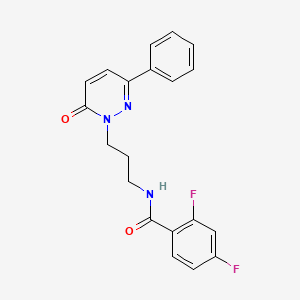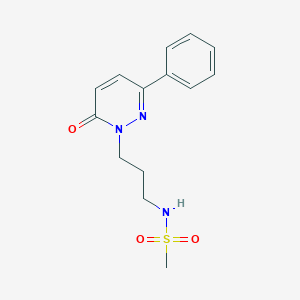
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is an intriguing compound belonging to the class of pyridazinone derivatives. These compounds are characterized by their diverse pharmacological properties, making them important in medicinal chemistry. The chemical structure consists of a methanesulfonamide group attached to a propyl chain, which in turn is linked to a pyridazinone core with a phenyl substituent. This unique arrangement bestows the compound with specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide typically involves a multi-step process:
Formation of the Pyridazinone Core: : Starting from 3-phenyl-6-oxo-pyridazine, the core structure is synthesized through cyclization reactions involving suitable precursors like 3-phenylhydrazine and β-keto esters under reflux conditions in an organic solvent.
Alkylation: : The pyridazinone core undergoes alkylation with 1-bromo-3-chloropropane in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Substitution Reaction: : The final step involves the substitution of the halogen atom by a methanesulfonamide group using methanesulfonamide in the presence of a strong base like sodium hydride in DMF.
Industrial Production Methods
On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to enhance yield and reduce costs. Large-scale production typically uses continuous flow reactors to ensure consistent reaction conditions and efficient heat management. Catalysts and advanced separation techniques may also be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide can undergo various chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reduction reactions typically involve the use of reducing agents such as lithium aluminium hydride (LiAlH4) to yield secondary amines or alcohols.
Substitution: : The compound is prone to nucleophilic substitution reactions where the methanesulfonamide group can be replaced by other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Lithium aluminium hydride, sodium borohydride
Substitution: : Strong bases like NaH, DMF as a solvent
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Secondary amines, alcohols
Substitution: : Derivatives with varying substituents like amines or thiols
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is employed as a precursor in the synthesis of more complex molecules, especially in the development of new materials and catalysis.
Biology
In biological research, it is used as a probe to study enzyme mechanisms, particularly those involving sulfonamide-sensitive enzymes. Its structure allows it to interact with biological targets, making it a valuable tool in enzymology.
Medicine
Medicinally, this compound exhibits potential therapeutic properties. It has been investigated for its anti-inflammatory, analgesic, and anti-tumor activities. The pyridazinone core is known for its ability to interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the manufacturing of specialty chemicals, particularly in the synthesis of dyes and polymers where its unique chemical properties are advantageous.
Mecanismo De Acción
The biological activity of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide is largely attributed to its interaction with specific molecular targets. It acts by inhibiting enzymes that are critical in inflammatory pathways, thereby exerting anti-inflammatory effects. The methanesulfonamide group is crucial for binding to the active site of these enzymes, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)methanesulfonamide
N-(4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl)methanesulfonamide
N-(3-(6-oxo-3-p-tolylpyridazin-1(6H)-yl)propyl)methanesulfonamide
Uniqueness
Compared to its analogues, N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)methanesulfonamide stands out due to its optimal balance of lipophilicity and molecular size, which enhances its ability to permeate biological membranes and reach its targets. Its specific structural arrangement also provides a higher affinity for certain enzyme active sites, making it more potent in its biological activities.
There you have it—a deep dive into the fascinating world of this compound. Hope you found this as intriguing as I did to research and synthesize!
Propiedades
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-21(19,20)15-10-5-11-17-14(18)9-8-13(16-17)12-6-3-2-4-7-12/h2-4,6-9,15H,5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGAHSMGGWBEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881159.png)
![7-Oxaspiro[4.5]dec-3-en-2-one](/img/structure/B2881160.png)
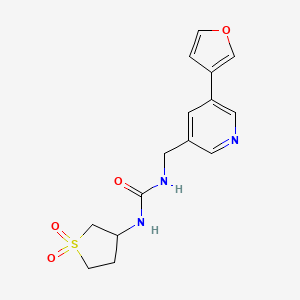
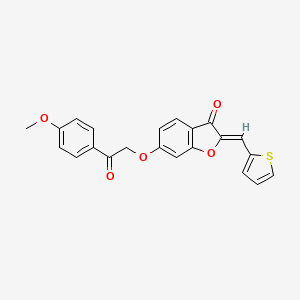
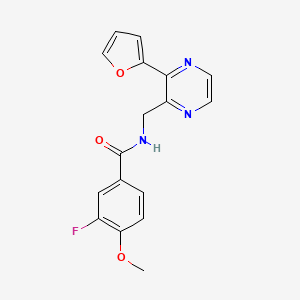
![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/new.no-structure.jpg)
![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2881166.png)
![6-(allylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2881170.png)
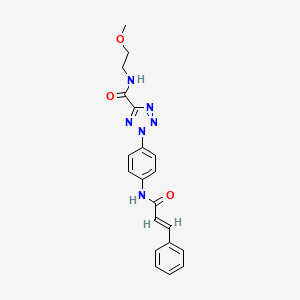
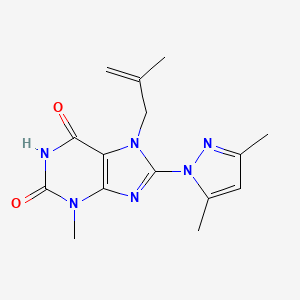
![N-([2,2'-bifuran]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B2881173.png)
